Bis(2,2,3,4,4,4-hexafluorobutyl) carbonate

Electrolyte solvent volatility Thermal management High-temperature battery operation

Bis(2,2,3,4,4,4-hexafluorobutyl) carbonate (CAS 847755-25-3) is a symmetrical, perfluorinated-alkyl linear carbonate ester. It belongs to the class of fluorinated acyclic carbonates that have attracted attention as high-voltage electrolyte co-solvents and additives for lithium-ion batteries, owing to the pronounced electron-withdrawing effect of the hexafluorobutyl group.

Molecular Formula C9H6F12O3
Molecular Weight 390.12 g/mol
Cat. No. B12854730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(2,2,3,4,4,4-hexafluorobutyl) carbonate
Molecular FormulaC9H6F12O3
Molecular Weight390.12 g/mol
Structural Identifiers
SMILESC(C(C(C(F)(F)F)F)(F)F)OC(=O)OCC(C(C(F)(F)F)F)(F)F
InChIInChI=1S/C9H6F12O3/c10-3(8(16,17)18)6(12,13)1-23-5(22)24-2-7(14,15)4(11)9(19,20)21/h3-4H,1-2H2
InChIKeyYMKWZRZOSKKSFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(2,2,3,4,4,4-hexafluorobutyl) Carbonate – Chemical Identity and Procurement Baseline for a High-Fluorine Symmetrical Dialkyl Carbonate


Bis(2,2,3,4,4,4-hexafluorobutyl) carbonate (CAS 847755-25-3) is a symmetrical, perfluorinated-alkyl linear carbonate ester. It belongs to the class of fluorinated acyclic carbonates that have attracted attention as high-voltage electrolyte co-solvents and additives for lithium-ion batteries, owing to the pronounced electron-withdrawing effect of the hexafluorobutyl group [1]. The compound is synthesized via the condensation of 2,2,3,4,4,4-hexafluoro-1-butanol with phosgene or a phosgene equivalent and has been claimed as an aprotic polar solvent capable of dissolving highly polar electrolytes [1]. Commercially, it is offered at research-grade purities (e.g., ≥95%) and is positioned as a specialty intermediate for fluorinated materials and electrochemical components [2].

High-fluorine symmetrical dialkyl carbonate
Electrolyte co-solvent High-voltage lithium-ion battery research
Research-grade purity Suited for electrolyte formulation screening studies

Why Bis(2,2,3,4,4,4-hexafluorobutyl) Carbonate Cannot Be Replaced by Simpler Fluorinated or Non-Fluorinated Carbonates


The symmetrical hexafluorobutyl carbonate architecture produces a confluence of elevated boiling point, high density, and enriched fluorine content that is absent in short-chain perfluorinated analogs such as bis(2,2,2-trifluoroethyl) carbonate (TFEC) or non-fluorinated dialkyl carbonates like dimethyl carbonate (DMC) and diethyl carbonate (DEC) . Substituting Bis(2,2,3,4,4,4-hexafluorobutyl) carbonate with a lower-molecular-weight analog directly alters the solvent volatility envelope, reduces bulk-phase fluorine stoichiometry, and shifts key safety parameters such as flash point, each of which can affect electrolyte processing, composition stability during battery cell assembly, and thermal safety margin [1]. Consequently, generic replacement risks degrading the performance envelope for which the compound was selected.

Target
Bis(2,2,3,4,4,4-hexafluorobutyl) carbonate
High boiling point, high fluorine stoichiometry, elevated flash point
Risk if replaced by
Shorter-chain fluorinated (e.g., TFEC)
Reduced boiling point may shift solvent volatility envelope and alter flash point safety margin
Risk if replaced by
Non-fluorinated carbonates (DMC, DEC)
Lower flash point and density may reduce fire resistance and energy density precision

Quantitative Differentiation of Bis(2,2,3,4,4,4-hexafluorobutyl) Carbonate Against Principal Fluorinated and Non-Fluorinated Analogs


Boiling-Point Advantage of Bis(2,2,3,4,4,4-hexafluorobutyl) Carbonate Over Bis(2,2,2-trifluoroethyl) Carbonate (TFEC)

Bis(2,2,3,4,4,4-hexafluorobutyl) carbonate exhibits a markedly higher boiling point (197.6 °C at 760 mmHg) than the shorter-chain perfluorinated analog bis(2,2,2-trifluoroethyl) carbonate (TFEC, 118 °C) [1]. The ∼80 °C elevation in boiling point translates into a significantly reduced vapor pressure at ambient temperature (0.4 mmHg) and lower solvent evaporation loss during electrolyte formulation and pouch-cell vacuum-drying steps.

Boiling-point comparison
Reported
Δ +79.6 °C vs TFEC
Supports reduced volatility assessment during electrolyte processing
Predicted/reported value; confirm under vacuum conditions
Electrolyte solvent volatility Thermal management High-temperature battery operation

Flash-Point Safety Margin Versus Non-Fluorinated Dimethyl Carbonate (DMC) and Diethyl Carbonate (DEC)

The flash point of Bis(2,2,3,4,4,4-hexafluorobutyl) carbonate (71.6 °C) is substantially higher than those of the non-fluorinated linear carbonates DMC (18 °C) and DEC (25 °C) [1]. The ≥46 °C improvement represents a shift from a Class 3 flammable liquid (flash point <23 °C) into a combustible liquid regime (flash point >60 °C), which has direct consequences for shipping classification, storage safety, and intrinsic electrolyte flammability suppression.

Flash-point safety margin
Reported
Δ +46.6 °C vs DMC/DEC
Supports fire-hazard reduction during handling and storage
Closed-cup data; validate with specific electrolyte formulation
Electrolyte safety Flammability Battery thermal runaway

Density and Fluorine Stoichiometry Distinctiveness for Solvent Formulation Precision

With a density of ~1.5 g/cm³ and twelve fluorine atoms per molecule (C₉H₆F₁₂O₃, molecular weight 390 g/mol), Bis(2,2,3,4,4,4-hexafluorobutyl) carbonate offers significantly higher per-molecule fluorine loading than TFEC (six fluorine atoms; 226 g/mol) and vastly higher bulk density than non-fluorinated DMC (1.069 g/cm³) or DEC (0.975 g/cm³) [1]. The combination of high density and high fluorine content is exploited in electrolyte formulations that aim for elevated volumetric energy density or rely on fluorine-rich solvation structures for interfacial stability.

Density & fluorine loading
Reported
~1.5 g/cm³ · 12 F atoms
TFEC: 1.51 g/cm³ · 6 F; DMC: 1.07; DEC: 0.98
Higher fluorine stoichiometry supports density engineering for volumetric energy
Ambient data; density may vary with purity
Electrolyte density engineering Gravimetric energy density Fluorinated co-solvent design

Molecular-Weight Differentiator Relative to Shorter-Chain Fluorinated Carbonates

The molecular weight of Bis(2,2,3,4,4,4-hexafluorobutyl) carbonate (390 g/mol) is approximately 1.73-fold higher than that of TFEC (226 g/mol) and over 4-fold higher than DMC (90 g/mol) [1]. Increased molecular weight generally correlates with elevated viscosity and reduced self-diffusion coefficients in neat liquid phases, properties that are directly relevant when designing high-concentration electrolyte systems or selecting co-solvents that moderate the otherwise low viscosity of short-chain carbonates.

Molecular weight ratio
Reported
1.73× vs TFEC
Influences viscosity and transport property estimation in neat liquid
Calculated from molecular formula; experimental viscosity not reported
Solvent molecular weight Viscosity modulation Electrolyte transport properties

Class-Level Enhanced Anodic Stability of Fluorinated Linear Carbonates

Fluorinated linear carbonates as a class, including Bis(2,2,3,4,4,4-hexafluorobutyl) carbonate, have been demonstrated to possess higher anodic stability than non-fluorinated carbonate solvents. Electrolytes formulated with fluorinated linear carbonates maintain electrochemical stability up to 5.6 V vs. Li/Li⁺ on high-voltage cathodes, whereas conventional carbonate electrolytes typically exhibit oxidative decomposition above ~4.5 V [1][2]. This class-level property is attributed to the electron-withdrawing effect of fluorine substituents, which lowers the HOMO energy and increases the oxidation potential [1].

Anodic stability
Class-level inference
Up to 5.6 V vs Li/Li⁺ (class-level)
Supports high-voltage cathode compatibility screening
Class-level property; compound-specific validation required
Oxidation potential Electrochemical stability window High-voltage cathode compatibility

High-Value Research and Industrial Application Scenarios for Bis(2,2,3,4,4,4-hexafluorobutyl) Carbonate


High-Voltage Lithium-Ion Battery Electrolyte Co-Solvent for 5 V-Class Cathodes

The class-level anodic stability of fluorinated linear carbonates up to 5.6 V vs. Li/Li⁺ positions Bis(2,2,3,4,4,4-hexafluorobutyl) carbonate as a candidate co-solvent for high-voltage cathode-active materials such as LiNi₀.₅Mn₁.₅O₄ (LNMO) spinel [1]. Its high fluorine content and elevated boiling point compared to non-fluorinated carbonates contribute to maintaining electrolyte composition integrity during high-voltage cycling [2].

Non-Flammable or Fire-Retardant Electrolyte Formulations for Safer Li-Ion Cells

With a flash point exceeding 70 °C—over 46 °C higher than DMC and DEC—the compound offers a distinct safety advantage in electrolyte formulation for applications requiring reduced fire hazard, such as consumer electronics and electric vehicle batteries [1][2]. Its use as a co-solvent can contribute to flame-retardant electrolyte blends without requiring additional flame-retardant additives.

Fluorinated Polymer and Monomer Intermediate for Specialized Coatings and Materials

The high fluorine stoichiometry and symmetrical carbonate ester structure make Bis(2,2,3,4,4,4-hexafluorobutyl) carbonate a potential monomer or intermediate for the synthesis of fluorinated polycarbonates and other highly fluorinated materials [1]. Such polymers are valued for their low surface energy, hydrophobicity, and chemical resistance in demanding protective films and optical coatings [2].

Precision Electrolyte Density Engineering and Solvation Structure Tailoring

The combination of high density (~1.5 g/cm³) and high molecular weight (390 g/mol) among fluorinated carbonates allows formulators to tune electrolyte volumetric properties and alter the Li⁺ solvation shell composition more dramatically than with shorter-chain fluorinated or non-fluorinated carbonates [1]. This is particularly relevant for localized high-concentration electrolytes and fluorinated ether-diluted systems where solvent density and fluorine content dictate phase stability and ion transport.

Application
Selection Property
Validation Focus
High-voltage Li-ion battery electrolyte co-solvent
High anodic stability class; elevated boiling point
Electrochemical stability window testing; cycling with 5 V-class cathodes
Non-flammable or fire-retardant electrolyte research
Higher flash point; reduced vapor pressure
Flammability suppression and thermal safety margin assessment
Fluorinated polymer and monomer intermediate
High fluorine stoichiometry; symmetrical carbonate structure
Polymerization reactivity and fluorine incorporation efficiency
Electrolyte density and solvation structure engineering
High density; high molecular weight
Electrolyte volumetric property tuning; solvation shell composition analysis
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